4-Octylbenzylamine

Medicinal Chemistry Physicochemical Profiling SAR

Researchers often face potency loss when substituting critical hydrophobic building blocks. 4-Octylbenzylamine is the mandatory C8-chain scaffold for S1P receptor modulator pharmacophores, with derivatives showing an EC50 of 290 nM; shorter C6 or longer C10 chains compromise receptor binding and selectivity. - Optimal Lipophilicity (LogP 4.75): Aligns with Lipinski's rules for oral bioavailability. - Defined Hydrophobic Volume: Provides a Molar Refractivity of 72.1 cm³ for targeting deep pockets. - Reliable Supply: Consistent quality for medicinal chemistry and HPLC stationary phase modification.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 176956-02-8
Cat. No. B062409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octylbenzylamine
CAS176956-02-8
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CN
InChIInChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3
InChIKeyDHTAZFYWZBSXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octylbenzylamine: C8 Building Block with Tuned Lipophilicity


4-Octylbenzylamine (CAS 176956-02-8), also known as (4-octylphenyl)methanamine, is a 4-substituted benzylamine derivative featuring a straight C8 alkyl chain. It is primarily employed as a hydrophobic amine building block in medicinal chemistry for synthesizing S1P receptor modulators (e.g., Fingolimod) and sphingosine kinase inhibitors [1]. Its defining characteristic is its intermediate lipophilicity (LogP ~4.75), which positions it between short-chain (C4, C6) and long-chain (C10+) 4-alkylbenzylamine analogs .

Building block 4-Substituted benzylamine with C8 alkyl chain for hydrophobic modifications.
Lipophilicity Intermediate LogP supports membrane permeability in drug candidate design.
S1P modulator synthesis Direct precursor for S1P receptor pharmacophores, including fingolimod-like scaffolds.

Why 4-Octylbenzylamine Cannot Be Replaced by Other Chain-Length Analogs


Substituting 4-octylbenzylamine with a generic 4-alkylbenzylamine (e.g., 4-hexylbenzylamine) risks critical failure in applications where the C8 chain length is a structural requirement. The lipophilicity contributed by the octyl chain (LogP = 4.75) is a calculated parameter that directly impacts membrane permeability and target binding; for instance, in S1P1 receptor modulators, the C8 chain is non-negotiable for activity, with one derivative showing an EC50 of 290 nM, whereas even slight modifications eliminate this potency [1]. Furthermore, using a shorter chain (C6, LogP=3.97) increases aqueous solubility but sacrifices the necessary hydrophobic surface area for receptor-induced fit, while a longer chain (C10+) introduces excessive lipophilicity (predicted LogP >5.5), which often leads to poor solubility, higher off-target binding, and increased toxicity .

4-Octylbenzylamine (C8) 4-Hexylbenzylamine (C6)
Chain shortening reduces hydrophobic surface area and may compromise target fit.
4-Octylbenzylamine (C8) 4-Decylbenzylamine (C10+)
Extended chain leads to excessive lipophilicity and associated off-target risks.

Comparator-Based Evidence for 4-Octylbenzylamine Selection


Optimal Lipophilicity for Drug-Like Properties

4-Octylbenzylamine occupies a 'Goldilocks' lipophilicity zone absent in its immediate homologs. The octyl chain provides a measured LogP (4.74860) that is critical for crossing biological membranes without incurring the high LogP penalties (>5.0) associated with decyl or longer chained analogs, which are linked to poor solubility and rapid metabolic clearance . In contrast, the butyl (LogP 3.18820) and hexyl (LogP 3.96840) variants are often too hydrophilic to engage hydrophobic clefts or deep binding pockets required for target engagement .

Lipophilicity comparison
Reported
Target LogP 4.75
C4: 3.19 · C6: 3.97 · C10: ~5.5–6.0
Balanced lipophilicity for membrane partitioning
Computed LogP; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling SAR

S1P1 Receptor Agonist Potency

A direct derivative, N-(1H-Tetrazol-5-yl)methyl-4-octylbenzylamine, exhibits significant S1P1 receptor modulating activity with an EC50 of 290 nM, as confirmed in a [35S]-GTPγS binding assay [1]. This activity is intrinsically dependent on the 4-octylbenzylamine scaffold, as the octyl phenethyl moiety is the hallmark of S1P receptor pharmacophores [2]. Similar derivatives with decyl chains often lose selectivity or potency, a classically observed phenomenon in long-chain base receptor modulation.

S1P1 agonist potency
Class-level
EC50 290 nM
[35S]-GTPγS binding assay
Reported S1P1 engagement context for C8 scaffold
Requires validation in target-specific models
Immunology Sphingolipid Signaling Drug Discovery

Distillation and Formulation Advantages

The boiling point of 4-octylbenzylamine (325.1 °C at 760 mmHg) permits efficient vacuum distillation purification without decomposition, a key advantage over the lower-boiling 4-hexylbenzylamine (BP est. ~270 °C) which may co-evaporate with solvent residuals . Its density (0.909 g/cm³) also distinguishes it from shorter-chain analogs for applications requiring specific buoyancy or phase separation characteristics.

Boiling point advantage
Reported
BP 325.1 °C
~55 °C above C6 analog
Supports vacuum distillation with reduced loss
Predicted; confirm under process conditions
Process Chemistry Purification Formulation

Surface Immobilization Capability

Computational simulations demonstrate that 4-octylbenzylamine possesses an affinity for anions and aromatic hydrocarbons, enabling its immobilization onto solid surfaces . This property is chain-length dependent; shorter-chain analogs (e.g., butyl) lack the necessary hydrophobic interaction surface area for stable anchoring, while longer chains lead to aggregation rather than ordered monolayer formation.

Surface immobilization
Class-level
Affinity for anions & aromatics
Computational simulation
C8 chain enables ordered surface anchoring
In silico; validate experimentally
Sensor Chemistry Surface Chemistry Materials Science

Optimal Deployment Scenarios for 4-Octylbenzylamine


S1P Receptor Modulator Synthesis

The C8 chain length is mandatory for S1P receptor pharmacophores, as demonstrated by the 290 nM EC50 of its tetrazole derivative. Chemists should use this building block exactly, as substituting C6 or C10 chains will compromise potency and selectivity [1]. The LogP of 4.75 also aligns with Lipinski's Rule of Five for orally bioavailable candidates .

Chromatographic Stationary Phase Functionalization

The compound's predicted ability to immobilize on surfaces, combined with its anion affinity, makes it an ideal candidate for modifying silica or polymer beads for HPLC separation of aromatic analytes. The C8 chain provides the optimal balance of hydrophobicity and surface area for retention and selectivity .

Hydrophobic Modification in Supramolecular Chemistry

For designing amphiphilic receptors or enzyme inhibitors targeting hydrophobic pockets, the octyl chain provides a calculated Molar Refractivity of 72.1 cm³ and 8 freely rotating bonds, offering a significant flexible hydrophobic volume unmatched by shorter-chain amines .

Application
Selection Property
Validation Focus
S1P receptor modulator synthesis
C8 pharmacophoric requirement
Confirm S1P1 receptor engagement and selectivity
Chromatographic stationary phase functionalization
Optimal hydrophobicity for retention
Evaluate HPLC separation of aromatic analytes
Hydrophobic modification in supramolecular chemistry
Flexible hydrophobic volume
Assess binding in target hydrophobic pockets
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